molecular formula C2H5NaS B1308713 Sodium ethanethiolate CAS No. 811-51-8

Sodium ethanethiolate

Cat. No. B1308713
Key on ui cas rn: 811-51-8
M. Wt: 84.12 g/mol
InChI Key: QJDUDPQVDAASMV-UHFFFAOYSA-M
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Patent
US06265575B1

Procedure details

A ˜0.5 M solution of sodium thioethoxide was prepared by adding ethanethiol (1.60 mL, 21.4 mmol) to a suspension of 60% NaH dispersion in mineral oil (769 mg, 19.2 mmol) in 40 mL of anhydrous DMF at 0° C. The ice bath was removed and the solution was stirred at room temperature for 30 min. The 0.5 M solution of sodium thioethoxide was then added dropwise to the solution of 4.00 g (10.7 mmol) of 2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone in 10.0 mL of anhydrous DMF at room temperature. The reaction mixture was heated at 85° C. for 3 h, then allowed to cool to room temperature, and acidified with 20 mL of 1.0 N HCl. To this was added 200 mL of H2O and the mixture was extracted with EtOAc (3×400 mL). The combined organic layers were washed with 200 mL of brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by PrepLC (30% EtOAc in hexanes) to afford 3.017 g of the title compound (8.37 mmol, 78%) as a yellow foam.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
769 mg
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:3])[CH3:2].[H-].[Na+:5].[S-]CC.[Na+].C[O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([C:20]2[C:21]3[CH:36]=[CH:35][CH:34]=[CH:33][C:22]=3[S:23][C:24]=2[C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)=[O:19])=[CH:14][CH:13]=1.Cl>CN(C=O)C.O>[S-:3][CH2:1][CH3:2].[Na+:5].[OH:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]([C:20]2[C:21]3[CH:36]=[CH:35][CH:34]=[CH:33][C:22]=3[S:23][C:24]=2[C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)=[O:19])=[CH:16][CH:17]=1 |f:1.2,3.4,9.10|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
769 mg
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]CC.[Na+]
Name
2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C=1C2=C(SC1C1=CC=C(C=C1)OC)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 85° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by PrepLC (30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[S-]CC.[Na+]
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C=1C2=C(SC1C1=CC=C(C=C1)OC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.37 mmol
AMOUNT: MASS 3.017 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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